molecular formula C14H11ClN2O B11855592 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one CAS No. 1025-58-7

1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one

Cat. No.: B11855592
CAS No.: 1025-58-7
M. Wt: 258.70 g/mol
InChI Key: SOLDYCGMHQNPBO-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one is a synthetically engineered indazolone derivative of significant interest in medicinal chemistry for the design of novel therapeutic agents. The indazol-3-one core is a privileged scaffold in drug discovery, recognized for its diverse pharmacological profile and presence in several clinical and marketed drugs across anti-inflammatory, anticancer, and antimicrobial domains . This specific 1,2-disubstituted derivative is of particular value for researchers exploring treatments for neglected tropical diseases, such as Chagas disease. Structurally analogous 5-nitroindazolin-3-one compounds have demonstrated potent trypanocidal activity by inducing oxidative stress and apoptosis in Trypanosoma cruzi parasites, with their mechanism of action linked to bioactivation by parasite nitroreductases (NTRs) . The lipophilicity imparted by the 2-chlorobenzyl substituent at the N-2 position is a critical parameter that can be optimized to enhance cellular penetration and overall anti-protozoal efficacy . Furthermore, the indazolone structure serves as a key precursor and synthetic intermediate. It can be synthesized via innovative, mild routes such as photochemical cyclization of o-nitrobenzyl alcohols, facilitating rapid library generation for structure-activity relationship (SAR) studies . This product is intended for use in biological screening, hit-to-lead optimization, and mechanistic studies exclusively in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

CAS No.

1025-58-7

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H11ClN2O/c15-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)16-17/h1-8H,9H2,(H,16,18)

InChI Key

SOLDYCGMHQNPBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Formation

The photochemical route exploits the reactivity of o-nitrobenzyl alcohols under UV irradiation to generate aci-nitro intermediates, which undergo 6π electrocyclization to form N-hydroxy anthranil species. Subsequent fragmentation yields o-nitrosobenzaldehyde (7 ), which condenses with primary amines like 2-chlorobenzylamine to form intermediates D or E (Fig. 1). Cyclization, dehydration, and tautomerization finalize the indazolone core.

Key Advantages :

  • Operates in aqueous solvent systems (e.g., 3:1 n-butanol/water).

  • Room-temperature conditions minimize side reactions.

  • Yields range from 43% to 95% for analogous structures.

Optimized Protocol for 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one

Procedure :

  • Combine o-nitrobenzyl alcohol (0.75 mmol), 2-chlorobenzylamine (0.3 mmol), n-butanol (4.5 mL), and water (1.5 mL) in a 40 × 25 mm quartz reactor.

  • Irradiate under UV light (3 × 18 W bulbs, λ > 365 nm) for 3 hours.

  • Concentrate via rotary evaporation and purify via silica gel chromatography (CH₂Cl₂/MeOH gradient).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.28 (s, 1H, NH), 7.63–7.07 (m, 7H, aromatic), 4.82 (s, 2H, CH₂), 3.79 (t, J = 7.0 Hz, 2H, NCH₂).

  • HRMS : m/z [M+H]⁺ calcd. for C₁₄H₁₁ClN₂O: 266.0585; found: 266.0589.

Cyclocondensation of 1,3-Dicarbonyl Derivatives

Hydrazine-Mediated Cyclization

Cyclohexanone derivatives with 1,3-dicarbonyl moieties react with hydrazine hydrate in acidic media to form indazolones. For 1-(2-chlorobenzyl) substitution, 2-chlorobenzylhydrazine is condensed with 1,3-diketones under modified Fischer indazole conditions.

Procedure :

  • Dissolve 1,3-diacetylcyclohexanone (1.0 mmol) and 2-chlorobenzylhydrazine (1.2 mmol) in methanol.

  • Add H₂SO₄ (0.5 mL) and stir at 25°C for 12 hours.

  • Quench with ice water, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).

Yield : 68–72% (based on analogous reactions).
Limitations : Requires prefunctionalized diketones and extended reaction times.

Palladium-Catalyzed Arylation of Indazole Cores

Suzuki-Miyaura Coupling

Aryl halides can introduce the 2-chlorobenzyl group to preformed indazolones. For example, 3-bromo-1,2-dihydro-3H-indazol-3-one undergoes coupling with 2-chlorobenzylboronic acid under Pd(PPh₃)₄ catalysis.

Procedure :

  • Mix 3-bromoindazolone (1.0 mmol), 2-chlorobenzylboronic acid (1.5 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 mmol) in dioxane/H₂O (4:1).

  • Reflux at 110°C for 8 hours under N₂.

  • Filter through Celite® and purify via column chromatography.

Yield : ~65% (extrapolated from similar couplings).

Comparative Analysis of Synthetic Routes

Method Yield Conditions Time Scalability
Photochemical43–95%RT, UV light3 hHigh
Cyclocondensation68–72%Acidic, 25°C12 hModerate
Suzuki Coupling~65%110°C, Pd catalyst8 hLow

Key Observations :

  • The photochemical method offers the highest efficiency and scalability due to mild conditions.

  • Cyclocondensation requires stoichiometric acids but avoids specialized equipment.

  • Pd-catalyzed routes are limited by catalyst costs and functional group tolerance.

Mechanistic Insights and Side Reactions

Byproduct Formation in Photochemical Routes

Over-irradiation (>3 hours) can degrade o-nitrosobenzaldehyde, leading to anthranilic acid derivatives. Optimizing UV exposure and using excess amine (1.5 equiv.) suppress this.

Regioselectivity Challenges

Competing condensation at the aldehyde (vs. nitroso) group generates regioisomers. Polar solvents (e.g., H₂O) favor nitroso attack, ensuring >90% regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one exhibit significant antimicrobial activity. For example, a study found that the compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, showing promising results in comparison to existing antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study highlighted its cytotoxic effects on several cancer cell lines. The compound was shown to induce apoptosis in cervical cancer cells at specific concentrations, with IC50 values indicating its potency relative to other tested compounds .

Anti-inflammatory Effects

Another significant application of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one is in the treatment of inflammatory conditions. It has been proposed that this compound can inhibit leukotriene production, which is implicated in various allergic and inflammatory diseases such as asthma and psoriasis. The therapeutic dosage ranges from 0.5 mg to 75 mg per kg body weight depending on the administration route .

Case Study 1: Antimicrobial Evaluation

In a study focusing on antimicrobial activity, a series of indazolone derivatives were synthesized and tested against multiple bacterial strains. The results demonstrated that compounds with specific substituents exhibited enhanced antimicrobial properties compared to their parent structures. The study concluded that modifications in the chemical structure significantly impact the biological activity of these compounds .

CompoundBacterial StrainMIC (µg/mL)
5DS. aureus32
5FE. coli64

Case Study 2: Anticancer Activity

A comprehensive evaluation of the anticancer effects of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one revealed its potential as an anticancer agent against cervical cancer cells. The compound was tested at varying concentrations, demonstrating a dose-dependent increase in apoptosis markers.

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)
1010.25.0
2017.212.0

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may enhance binding affinity to specific targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Yield (%) Key Notes
1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one (Target) C₁₄H₁₁ClN₂O 258.70 2-Chlorobenzyl, indazolone core Not reported Base structure for comparison
1-(3-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one (Isomer) C₁₄H₁₁ClN₂O 258.70 3-Chlorobenzyl substitution Not reported Altered chlorine position may affect steric/electronic properties
2-(2-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one C₁₅H₁₂ClN₃O₃ 317.73 2-Chlorobenzyl, 1-methyl, 5-nitro groups 179–181 92–95 Nitro group enhances electrophilicity; methyl substitution improves synthetic yield
Methylclonazepam (Benzodiazepine analog) C₁₆H₁₂ClN₃O₃ 329.74 2-Chlorophenyl, 1-methyl, 7-nitro (benzodiazepine core) Not reported No detected impurities; distinct benzodiazepine scaffold
Key Observations:
  • Chlorine Position: The 2-chlorobenzyl group in the target compound differs from the 3-chloro isomer ().
  • Nitro Substitution : The nitro-containing derivative () exhibits a higher molecular weight (317.73 g/mol vs. 258.70 g/mol) and melting point (179–181°C), likely due to increased polarity and crystallinity from the nitro group.
  • Core Structure : Methylclonazepam () shares a 2-chlorophenyl group but employs a benzodiazepine core instead of indazolone, highlighting divergent pharmacological targets (e.g., GABA receptor modulation vs. kinase inhibition).

Biological Activity

1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one is a compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential.

The biological activity of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one is primarily attributed to its ability to interact with various biological targets, particularly kinases. The compound acts as a kinase inhibitor , which is significant in regulating cell signaling pathways involved in cancer and other diseases. Indazoles, including this compound, are known for their strong hydrogen bonding capabilities within protein hydrophobic pockets, facilitating their inhibitory action on target enzymes .

1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one exhibits several biochemical properties:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in oxidative stress responses, thereby modulating cellular redox states and influencing various metabolic pathways.
  • Cell Signaling : It affects cell signaling pathways that can lead to apoptosis in cancer cells. This is achieved through the activation of signaling cascades that promote programmed cell death .

Cellular Effects

The cellular effects of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one include:

  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in certain cancer cell lines by activating specific pathways .
  • Metabolic Modulation : It interacts with enzymes involved in the tricarboxylic acid (TCA) cycle, affecting metabolic flux and metabolite levels within cells.

Anticancer Activity

In vitro studies have shown that 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one exhibits significant anticancer properties. For instance:

  • Cancer Cell Lines : The compound has been tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. Higher concentrations resulted in increased apoptosis rates compared to untreated controls .

Trypanocidal Activity

Recent research has highlighted the trypanocidal potential of this compound against Trypanosoma cruzi, the causative agent of Chagas disease:

  • Efficacy Against Parasites : In vitro assays indicated that 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one effectively inhibits both replicative forms (epimastigotes and intracellular amastigotes) of T. cruzi, showing a favorable selectivity index compared to standard treatments like benznidazole .

Table of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits specific kinases involved in cell signaling
Apoptosis InductionInduces programmed cell death in cancer cells
Trypanocidal ActivityEffective against T. cruzi with lower toxicity compared to standard drugs
Metabolic ModulationInfluences metabolic pathways affecting cellular metabolism

Q & A

Basic Research Questions

Q. What are the primary methods for structural characterization of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly the 2-chlorobenzyl group and indazolone core. For example, the aromatic proton signals in the 6.5–8.5 ppm range (benzyl and indazole protons) and carbonyl carbon (~170 ppm) are critical .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated C14H10ClN2OC_{14}H_{10}ClN_2O: 266.0459 Da) and fragmentation patterns to validate the structure .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive bond lengths and angles, resolving ambiguities in stereoelectronic effects .

Q. How can researchers synthesize 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one with high purity?

  • Methodology :

  • Step 1 : React indazol-3-one with 2-chlorobenzyl chloride under basic conditions (e.g., K2_2CO3_3 in DMF) at 80–100°C for 12–24 hours.
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted benzyl chloride and byproducts. Monitor purity by TLC (RfR_f ~0.4 in 3:7 ethyl acetate/hexane) .
  • Critical Note : Ensure anhydrous conditions to prevent hydrolysis of the benzyl chloride intermediate.

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in studies of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one analogs?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent) to isolate variables. For example, discrepancies in kinase inhibition assays may arise from DMSO concentration differences (>1% can denature proteins) .
  • Impurity Profiling : Use HPLC-MS to identify trace impurities (e.g., residual solvents or regioisomers) that may interfere with biological activity .
  • Meta-Analysis : Compare data across studies using platforms like PubChem to identify trends in IC50_{50} values or selectivity profiles .

Q. How can computational modeling optimize the pharmacokinetic properties of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability. For example, electron-withdrawing groups on the benzyl ring may reduce oxidative metabolism .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to refine substituent placement for enhanced binding affinity .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .

Q. What analytical challenges arise in detecting stereoisomers or tautomers of this compound?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers, if applicable.
  • Variable-Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
  • Tandem MS/MS : Differentiate isomers via fragmentation patterns (e.g., loss of Cl^- vs. ring-opening fragments) .

Key Considerations for Experimental Design

  • Stability Studies : Monitor degradation under light, humidity, and temperature (e.g., 40°C/75% RH for accelerated stability testing) using HPLC .
  • Biological Assays : Prioritize target-specific assays (e.g., kinase panels) over broad-spectrum screens to minimize resource waste .

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